Dimethyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound with significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique cyclohexene structure, which includes multiple functional groups such as hydroxyl, methyl, phenethylamino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE typically involves the reaction of dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with aliphatic amines. For instance, benzylamine, phenethylamine, and homoveratrylamine react with these dialkyl compounds at the endocyclic carbonyl group while conserving the enolic hydroxy group. This reaction yields dialkyl 4-alkylamino-2-aryl-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity and high yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
DIMETHYL 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The phenethylamino group may interact with neurotransmitter receptors, while the hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions contribute to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: These compounds share a similar cyclohexane core structure and exhibit comparable biological activities.
N,N′,2-Triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides: These compounds also have similar functional groups and are studied for their antimicrobial and analgesic properties.
Uniqueness
DIMETHYL 6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its phenethylamino group, in particular, differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C25H29NO5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
dimethyl 6-hydroxy-6-methyl-2-phenyl-4-(2-phenylethylamino)cyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H29NO5/c1-25(29)16-19(26-15-14-17-10-6-4-7-11-17)21(23(27)30-2)20(22(25)24(28)31-3)18-12-8-5-9-13-18/h4-13,20,22,26,29H,14-16H2,1-3H3 |
InChI Key |
DRCXGILGRFLRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)NCCC3=CC=CC=C3)O |
Origin of Product |
United States |
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